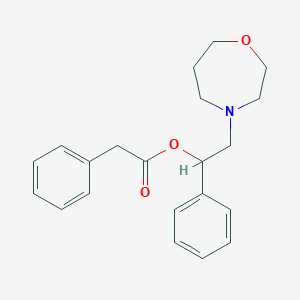
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid in the presence of a dehydrating agent such as xylene . The reaction is typically carried out under reflux conditions to remove the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazepane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline
- 4-(1-aminoethyl)phenyl]-(2-phenyl-1,4-oxazepan-4-yl)methanone
Uniqueness
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is unique due to its specific structural features, such as the presence of both oxazepane and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[2-(1,4-oxazepan-4-yl)-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-21(16-18-8-3-1-4-9-18)25-20(19-10-5-2-6-11-19)17-22-12-7-14-24-15-13-22/h1-6,8-11,20H,7,12-17H2 |
Clave InChI |
HWYGUTKZDAWQHF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)CC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















